Poriol

概要

説明

. この化合物は、多様な生物活性で知られているフラボノイドの誘導体です。

準備方法

NSC-180246の合成には、コアのクロメン-4-オン構造の調製から始まるいくつかのステップが含まれます。これは、適切な前駆体の環化を酸性または塩基性条件下で行うことで実現できます。ヒドロキシル基は選択的ヒドロキシル化反応によって導入され、メチル基はメチル化反応によって添加されます。 工業生産方法は、触媒と制御された反応条件を使用して、これらの反応をより高い収率と純度で最適化することに関連する可能性があります .

化学反応解析

NSC-180246は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、追加の酸素含有官能基を導入し、化合物の生物活性を変化させる可能性があります。

還元: この反応は、酸素含有基を除去し、化合物の親油性を高める可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンと求核剤があり、これらは化合物上の特定の官能基を置換できます。

科学研究への応用

NSC-180246は、幅広い科学研究への応用があります。

化学: フラボノイドの化学と反応性の研究のためのモデル化合物として使用されます。

生物学: 抗酸化作用と抗炎症作用の可能性について調査されています。

医学: 癌や神経変性疾患など、さまざまな疾患の治療薬としての可能性を探るための研究が進行中です。

化学反応の分析

NSC-180246 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s biological activity.

Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s lipophilicity.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

NSC-180246 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.

Biology: It is investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor for synthesizing other bioactive compounds

作用機序

NSC-180246の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。酸化ストレスや炎症に関与する酵素の活性を調節することが知られています。 この化合物は、細胞の受容体と相互作用して、細胞の増殖と生存を調節するシグナル伝達経路に影響を与えることもできます .

類似の化合物との比較

NSC-180246は、ケルセチンやケンフェロールなどの他のフラボノイド誘導体と比較することができます。これらの化合物はすべて共通のフラボノイド構造を共有していますが、NSC-180246は、特定のヒドロキシル基とメチル基によって異なり、これは異なる生物活性を付与します。類似の化合物には、次のものがあります。

ケルセチン: 抗酸化作用で知られています。

ケンフェロール: 抗炎症作用で知られています。

ルテオリン: 抗がん作用の可能性で知られています

NSC-180246は、その官能基のユニークな組み合わせにより際立っており、対応物と比較してより幅広い生物活性を提供する可能性があります。

類似化合物との比較

NSC-180246 can be compared with other flavonoid derivatives, such as quercetin and kaempferol. While all these compounds share a common flavonoid structure, NSC-180246 is unique due to its specific hydroxyl and methyl groups, which confer distinct biological activities. Similar compounds include:

Quercetin: Known for its antioxidant properties.

Kaempferol: Known for its anti-inflammatory properties.

NSC-180246 stands out due to its unique combination of functional groups, which may offer a broader range of biological activities compared to its counterparts.

生物活性

Poriol, a flavonoid compound with the chemical formula and a molecular weight of approximately 286.28 daltons, is primarily isolated from the plant species Pseudotsuga sinensis (Chinese Douglas fir). This compound exhibits a complex structure characterized by multiple hydroxyl groups, which significantly contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

1. Overview of Biological Activities

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key activities include:

- Antioxidant Activity : this compound has shown antioxidant properties, which help protect cells from oxidative stress caused by free radicals. A study published in Natural Product Sciences indicated that this compound exhibited antioxidant activity in cell cultures, although further research is necessary to fully elucidate its health benefits.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation.

- Antiviral Potential : Preliminary studies suggest that flavonoids, including this compound, may enhance resistance against viruses by regulating inflammatory and immune responses. This is particularly relevant in the context of viral infections like COVID-19 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Molecular Targets : this compound interacts with various enzymes and cellular receptors, influencing signal transduction pathways that regulate cell growth and survival. It has been noted to modulate the activity of enzymes involved in oxidative stress and inflammation.

- Cellular Uptake and Bioavailability : The presence of hydroxyl groups in this compound enhances its solubility and bioavailability, allowing for better absorption and efficacy within biological systems.

3. Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with other flavonoids:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Quercetin | Strong antioxidant properties | |

| Kaempferol | Exhibits anti-inflammatory effects | |

| Rutin | Glycoside form with enhanced solubility | |

| Apigenin | Potential anti-cancer properties |

This compound's specific structural features contribute to its distinct pharmacological profile, differentiating it from more commonly studied flavonoids like quercetin and kaempferol.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : In a 2013 study published in Natural Product Sciences, researchers found that this compound exhibited significant antioxidant activity in vitro. This study highlighted its potential application in preventing oxidative stress-related diseases.

- Anti-inflammatory Research : Ongoing investigations are examining this compound's effects on inflammatory pathways. These studies aim to clarify how this compound can be utilized in treating inflammatory conditions such as arthritis and other chronic diseases.

- Antiviral Activity Exploration : Recent research has focused on the antiviral properties of flavonoids, including this compound. Studies suggest that these compounds may play a role in modulating immune responses during viral infections .

5. Conclusion

This compound represents a promising compound within the flavonoid family, exhibiting various biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential antiviral properties highlight its therapeutic potential across multiple domains of medicine. Continued research is essential to fully understand its mechanisms of action and to explore its applications in clinical settings.

特性

CAS番号 |

14348-16-4 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

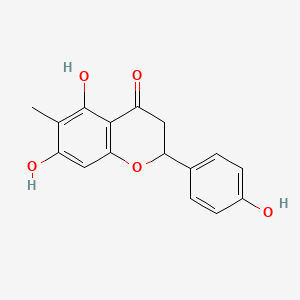

IUPAC名 |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |

InChIキー |

SLFZBNOERHGNMI-ZDUSSCGKSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

異性体SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |

正規SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

Key on ui other cas no. |

14348-16-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Poriol?

A1: this compound has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].

Q2: Does the concentration of this compound vary within the plant?

A2: Yes, research suggests that the concentration of this compound, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].

Q3: What is the proposed role of this compound in plants?

A3: While the exact role of this compound in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including this compound, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].

Q4: Has the structure of this compound been confirmed through synthesis?

A4: Yes, the structure of this compound and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。